7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile
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Overview
Description
7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the active methylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, thiazolo[3,2-a]pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules .
Biology
Biologically, these compounds exhibit significant antibacterial, antifungal, and antiviral activities .
Medicine
In medicine, thiazolo[3,2-a]pyrimidine derivatives are being explored for their potential as anticancer agents, acetylcholinesterase inhibitors, and anti-inflammatory drugs .
Industry
Industrially, these compounds can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolo[3,2-b]triazoles: These compounds have a different ring fusion pattern but exhibit similar pharmacological properties.
Uniqueness
7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
896665-57-9 |
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Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-12-7-9(3-4-11(12)19)13-10(8-16)14(20)18-5-6-22-15(18)17-13/h3-4,7,19H,2,5-6H2,1H3 |
InChI Key |
UBADNNNBEWLHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C(C(=O)N3CCSC3=N2)C#N)O |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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